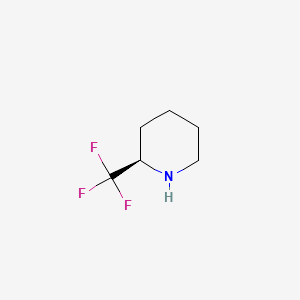

(R)-2-(Trifluoromethyl)piperidine

Overview

Description

“®-2-(Trifluoromethyl)piperidine” is a laboratory chemical . It is clear and colorless to brown in appearance .

Synthesis Analysis

The synthesis of α-trifluoromethyl piperidines from tetrahydropyridine derivatives involves three steps: the oxidation into the corresponding pyridinium, the nucleophilic trifluoromethylation, and then, the hydrogenation .

Molecular Structure Analysis

The molecular formula of “®-2-(Trifluoromethyl)piperidine” is C6H10F3N . The structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

The trifluoromethylation step occurs at the less hindered side of the pyridinium intermediate, with moderate-to-high regioselectivity .

Physical And Chemical Properties Analysis

“®-2-(Trifluoromethyl)piperidine” is a liquid with a refractive index of n20/D 1.390 . Its molecular weight is 153.15 g/mol .

Scientific Research Applications

Anti-tubercular Activities : Mefloquine derivatives containing (R)-2-(Trifluoromethyl)piperidine show important anti-tubercular activities, as indicated by minimum inhibitory concentrations in in vitro assays against M. tuberculosis (Wardell et al., 2011).

Synthesis of Enantioenriched Piperidines : The compound has been used in the stereoselective rearrangement of (trifluoromethyl)prolinols to synthesize enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, with regio- and diastereoselectivity (Rioton et al., 2015).

Synthesis of Fluorinated and Non-fluorinated Quaternary Piperidines : this compound has been used in the preparation of optically pure quaternary piperidines, including fluorinated and non-fluorinated derivatives (Fustero et al., 2012).

Synthesis of Analogues of Piperidine Alkaloids : It's involved in the diastereoselective synthesis of trifluoro-substituted analogues of mono-, di-, and trisubstituted piperidine alkaloids (Bariau et al., 2006).

Synthesis of GABA Uptake Inhibitors : The compound has been used in synthesizing fluorine-18 labeled inhibitors of GABA reuptake, which are N-substituted nipecotic acid derivatives (Kilbourn et al., 1990).

Catalytic Dynamic Resolution : It has been used in the highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine, leading to the synthesis of various enantiomers of 2-substituted piperidines (Beng & Gawley, 2010).

Synthesis of Selective, Potent, and Orally Active Agonists : The compound is a part of the synthesis of novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors (Vacher et al., 1999).

Asymmetric Synthesis of Piperidin-2-yl-phosphonic Acid : this compound has been used in the asymmetric synthesis of piperidin-2-yl-phosphonic acid (Maury et al., 1997).

Mechanism of Action

Target of Action

Trifluoromethylated compounds, such as “®-2-(Trifluoromethyl)piperidine”, are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The specific targets of these compounds can vary widely depending on their structure and the specific functional groups present.

Mode of Action

The mode of action of trifluoromethylated compounds is often related to their ability to form carbon-centered radical intermediates . These radicals can then interact with various biological targets, leading to a range of potential effects.

Result of Action

The molecular and cellular effects of “®-2-(Trifluoromethyl)piperidine” would depend on its specific targets and mode of action. Trifluoromethylated compounds have been found to possess special activities

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It is expected that many novel applications of trifluoromethylpyridines, which include “®-2-(Trifluoromethyl)piperidine”, will be discovered in the future .

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in ®-2-(Trifluoromethyl)piperidine plays a crucial role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the trifluoromethyl group’s ability to form carbon-centered radical intermediates .

Cellular Effects

®-2-(Trifluoromethyl)piperidine has significant effects on various types of cells and cellular processes. Although specific data on this compound is limited, compounds with trifluoromethyl groups have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-2-(Trifluoromethyl)piperidine is complex and involves several steps. The trifluoromethyl group in the compound can undergo trifluoromethylation of carbon-centered radical intermediates . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

®-2-(Trifluoromethyl)piperidine is involved in several metabolic pathways. The trifluoromethyl group in the compound can interact with various enzymes or cofactors . This can lead to effects on metabolic flux or metabolite levels.

properties

IUPAC Name |

(2R)-2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654842 | |

| Record name | (2R)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212734-83-2 | |

| Record name | (2R)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1212734-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)